molecular formula C10H10N2O2S B14484034 2-(3-Methoxy-1,2-benzothiazol-5-yl)acetamide CAS No. 65449-71-0

2-(3-Methoxy-1,2-benzothiazol-5-yl)acetamide

Cat. No.: B14484034
CAS No.: 65449-71-0
M. Wt: 222.27 g/mol
InChI Key: XWUFSJSZDDOERR-UHFFFAOYSA-N
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Description

2-(3-Methoxy-1,2-benzothiazol-5-yl)acetamide is a compound belonging to the benzothiazole family, which is known for its diverse biological and pharmacological activities Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-1,2-benzothiazol-5-yl)acetamide can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. Another approach includes the use of thioamide or carbon dioxide as raw materials, catalyzed by diethylsilane and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) under high pressure .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs one-pot multicomponent reactions, microwave irradiation, and molecular hybridization techniques to enhance yield and reduce reaction time . These methods are designed to be efficient and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-1,2-benzothiazol-5-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(3-Methoxy-1,2-benzothiazol-5-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-1,2-benzothiazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting biochemical processes. For instance, it may inhibit the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to its potential use as an anti-tubercular agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxy-1,2-benzothiazol-5-yl)acetamide stands out due to its specific methoxy substitution at the 3-position, which may enhance its biological activity and selectivity compared to other benzothiazole derivatives. This unique structural feature contributes to its potential as a versatile compound in various scientific and industrial applications.

Properties

CAS No.

65449-71-0

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

2-(3-methoxy-1,2-benzothiazol-5-yl)acetamide

InChI

InChI=1S/C10H10N2O2S/c1-14-10-7-4-6(5-9(11)13)2-3-8(7)15-12-10/h2-4H,5H2,1H3,(H2,11,13)

InChI Key

XWUFSJSZDDOERR-UHFFFAOYSA-N

Canonical SMILES

COC1=NSC2=C1C=C(C=C2)CC(=O)N

Origin of Product

United States

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